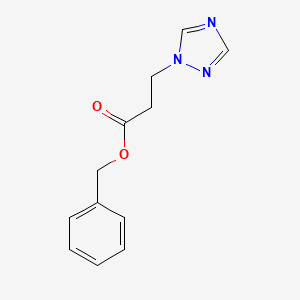![molecular formula C10H22Cl2N2O2 B1378428 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride CAS No. 1394040-42-6](/img/structure/B1378428.png)
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
Overview
Description
“4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride” is characterized by a pyrrolidine ring and a morpholine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The morpholine ring, on the other hand, provides increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Life Science Research
This compound is utilized in life science research due to its role as a pyrrolidine derivative, which is a common scaffold in bioactive molecules. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule .
Material Science
In material science, the compound’s unique structure could be explored for the development of new materials with specific properties, such as enhanced durability or conductivity. Its molecular framework might influence the material’s interaction with other substances, which is crucial in creating composite materials .
Chemical Synthesis
As a building block in chemical synthesis, 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride can be used to synthesize a variety of complex molecules. Its reactivity and stability under different conditions make it a valuable reagent in the synthesis of pharmaceuticals and other organic compounds .
Chromatography
This compound may serve as a reference or a standard in chromatographic analysis due to its well-defined structure and properties. It could be used to calibrate equipment or to develop new methods of separation for complex mixtures .
Analytical Chemistry
In analytical chemistry, the compound’s distinct chemical properties, such as its boiling point, melting point, and solubility, make it suitable for use in various analytical techniques. It could be used in spectroscopy, mass spectrometry, or as a pH indicator in different solutions .
Drug Discovery
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. In drug discovery, this compound could be investigated for its potential therapeutic effects and its ability to bind to specific biological targets. Its stereochemistry and the possibility of pseudorotation make it an interesting candidate for the development of enantioselective drugs .
properties
IUPAC Name |
4-(2-pyrrolidin-3-yloxyethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-2-11-9-10(1)14-8-5-12-3-6-13-7-4-12;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQGGILSZTOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride | |
CAS RN |
1394040-42-6 | |
| Record name | 4-[2-(pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)





![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)



